Lenperone

Receptor Binding Pharmacology Antipsychotic

Select Lenperone for its balanced D2 (Ki=4.3 nM) and 5-HT2A (Ki=4 nM) antagonism, a profile distinct from D2-selective Haloperidol, enabling comparative studies of therapeutic index and side-effect liability. Its documented reduction in gastroesophageal sphincter pressure in canines makes it a specific probe for dopamine-mediated GI motility research. Historically approved for veterinary sedation (pre-1989), it serves as a validated comparator in tranquilizer studies. Use as a critical reference in neuroendocrine disruption assays to explore structure-activity relationships governing neuroleptic-induced endocrine effects.

Molecular Formula C22H23F2NO2
Molecular Weight 371.4 g/mol
CAS No. 24678-13-5
Cat. No. B1674726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenperone
CAS24678-13-5
Synonyms4'-fluoro-4-(4-(p-fluorobenozyl)piperidino)butyrophenone
AHR 2277
AHR-2277
lenperone
lenperone hydrochloride
Molecular FormulaC22H23F2NO2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2
InChIKeyWCIBOXFOUGQLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lenperone (CAS 24678-13-5) for Research and Veterinary Sedation: A Butyrophenone Antipsychotic with Defined Pharmacological Profile


Lenperone (CAS 24678-13-5; also known as AHR-2277 or Elanone-V) is a butyrophenone-class typical antipsychotic and dopamine antagonist [1]. It exerts its effects through antagonism at dopamine D2 and serotonin 5-HT2A receptors, alongside alpha-adrenergic blocking activity [2][3]. While never approved by the FDA for human use, it was approved for veterinary sedation prior to 1989 and has been investigated in clinical trials for acute schizophrenia [4][5].

Why Lenperone Cannot Be Interchanged with Haloperidol, Azaperone, or Fluanisone Without Compromising Research Specificity


Although Lenperone shares the butyrophenone core with Haloperidol, Azaperone, and Fluanisone, direct substitution is scientifically unsound due to its distinct receptor binding profile, unique in vivo effects, and specific regulatory history. Lenperone exhibits a balanced D2/5-HT2A antagonism unlike the pronounced D2 selectivity of Haloperidol [1][2], and it demonstrates a significantly different neuroendocrine impact compared to other butyrophenones [3]. Furthermore, its historical veterinary approval for sedation prior to 1989 provides a unique use-case context not shared by all in-class analogs [4]. These quantitative and regulatory distinctions render it a non-fungible research tool.

Quantitative Differentiation of Lenperone from Haloperidol, Azaperone, and Fluanisone: Binding Affinities, In Vivo Effects, and Clinical Efficacy


Lenperone Exhibits a More Balanced 5-HT2A/D2 Receptor Affinity Ratio Compared to the Highly D2-Selective Haloperidol

Lenperone binds to the serotonin 5-HT2A receptor with a Ki of 4 nM [1]. In contrast, the widely used butyrophenone comparator Haloperidol demonstrates a significantly lower affinity for 5-HT2A (Kd = 17-78 nM) [2]. While both compounds potently bind the dopamine D2 receptor (Lenperone Ki = 4.3 nM [3]; Haloperidol Ki = 0.6-1 nM [2]), Lenperone's higher relative 5-HT2A affinity yields a more balanced receptor interaction profile.

Receptor Binding Pharmacology Antipsychotic

Lenperone Demonstrates Antipsychotic Efficacy in Acute Schizophrenia with a Defined Dose-Response Window

In an open-label trial involving 10 patients with acute schizophrenia, Lenperone (up to 60 mg/day orally for 28 days) produced a pronounced antipsychotic effect in 50% of patients [1]. A separate analysis of 50 hospitalized schizophrenic patients identified a therapeutic effective dose range of 30-50 mg/day [2]. While no direct comparator arm was included, these data establish a benchmark efficacy rate of 50% for Lenperone in an acute schizophrenic population.

Clinical Efficacy Schizophrenia Psychiatry

Lenperone Significantly Reduces Gastroesophageal Sphincter Pressure in Healthy Dogs: A Specific In Vivo Effect

In a controlled study, intramuscular administration of Lenperone hydrochloride at doses of 0.16 and 0.44 mg/kg significantly decreased mean gastroesophageal sphincter pressure (GESP) in healthy dogs [1]. This effect was observed across both doses, though no clear dose-response relationship was established [1]. This specific in vivo physiological effect distinguishes Lenperone from other butyrophenones that may not exhibit this pronounced GI motility impact.

In Vivo Pharmacology Veterinary Medicine Gastroenterology

Lenperone Exhibits Lower Potency in Stimulating Pituitary-Adrenal Activity Compared to Haloperidol and Trifluperidol

In a comparative rat study evaluating the effects of several neuroleptic butyrophenones on pituitary-adrenal activity, Lenperone was found to be significantly less potent in stimulating plasma and adrenal corticosterone levels compared to Haloperidol, Clofluperol, and Trifluperidol [1]. While all tested drugs increased corticosterone, Haloperidol, Clofluperol, and Trifluperidol were identified as the most potent, whereas Floropipamide was the weakest [1]. Lenperone fell into an intermediate potency category, demonstrating a distinct neuroendocrine impact relative to its structural analogs.

Neuroendocrinology In Vivo Corticosterone

High-Value Research Applications for Lenperone: Validated Use Cases in Neuropharmacology, Veterinary Sedation, and GI Physiology


Investigating the Role of Balanced D2/5-HT2A Antagonism in Preclinical Models of Psychosis

Given its balanced affinity for D2 (Ki = 4.3 nM) and 5-HT2A (Ki = 4 nM) receptors, Lenperone serves as a valuable tool for dissecting the contribution of serotonergic modulation to antipsychotic efficacy in animal behavioral models. Its profile contrasts with highly D2-selective agents like Haloperidol, enabling comparative studies on therapeutic index and side effect liability [1][2].

Veterinary Sedation and Behavioral Management in Non-Human Species (Historical Precedent)

Prior to 1989, Lenperone was approved for veterinary sedation [1]. This historical regulatory status validates its use as a reference standard or comparator in contemporary studies evaluating novel sedatives or tranquilizers in veterinary species, particularly where butyrophenone-class agents are indicated.

Studying Dopaminergic Modulation of Gastrointestinal Motility in Canine Models

The documented, significant reduction in gastroesophageal sphincter pressure (GESP) following Lenperone administration in dogs [1] makes it a specific pharmacological probe for investigating dopamine receptor-mediated control of GI motility. Researchers can utilize this well-characterized effect to study esophageal function or to avoid confounding variables in studies requiring stable GESP.

Comparative Neuroendocrinology: HPA Axis Modulation by Butyrophenones

Lenperone's intermediate potency in stimulating the pituitary-adrenal axis, when directly compared to Haloperidol, Trifluperidol, and Floropipamide [1], positions it as a critical comparator in studies examining the structure-activity relationships governing neuroleptic-induced endocrine disruption. This is particularly relevant for research into stress responses and antipsychotic side effects.

Technical Documentation Hub

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